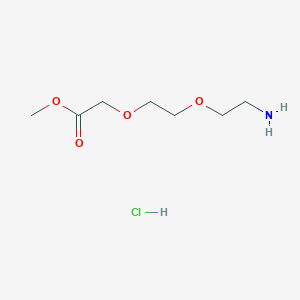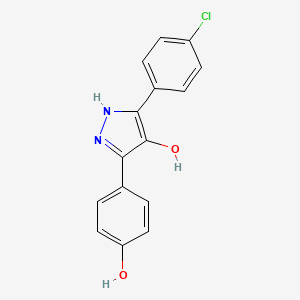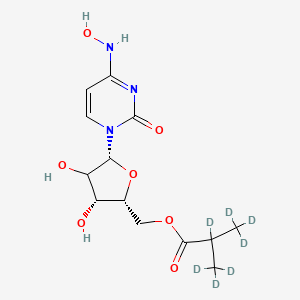
Molnupiravir-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molnupiravir-d7 is a deuterated analog of molnupiravir, an antiviral medication that inhibits the replication of certain RNA viruses, including SARS-CoV-2. This compound is used primarily in research to study the pharmacokinetics and metabolic pathways of molnupiravir due to the presence of deuterium, which can provide more detailed insights into the drug’s behavior in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molnupiravir-d7 can be synthesized using a one-pot process from cytidine. The synthesis involves the selective protection of the 2’,3’-dihydroxyls and amino groups of cytidine, followed by isobutyrylation at the 5’-hydroxyl position. The deprotection and hydroxyamination steps are then carried out in a single step under mild conditions, resulting in high-purity molnupiravir .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow technology to improve yield and purity. The final product is obtained through crystallization, achieving a purity of up to 99.7% .
Chemical Reactions Analysis
Types of Reactions
Molnupiravir-d7 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Involves the addition of hydrogen to double bonds or carbonyl groups.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carbonyl-containing derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Molnupiravir-d7 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of molnupiravir.
Biology: Used to investigate the metabolic pathways and pharmacokinetics of molnupiravir in biological systems.
Medicine: Used in preclinical and clinical studies to understand the drug’s efficacy and safety profile.
Industry: Used in the development of antiviral therapies and in the production of high-purity molnupiravir for pharmaceutical use .
Mechanism of Action
Molnupiravir-d7, like molnupiravir, is a prodrug of the ribonucleoside analog N-hydroxycytidine (NHC). Once inside the body, it is metabolized to NHC, which is then phosphorylated to NHC-triphosphate (NHC-TP). NHC-TP acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp), leading to the incorporation of errors in the viral genome and rendering the virus replication-incompetent .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir/Ritonavir: Another antiviral combination used to treat COVID-19.
Remdesivir: An antiviral drug used to treat COVID-19 and other RNA virus infections.
Favipiravir: An antiviral drug used to treat influenza and COVID-19.
Uniqueness
Compared to other antiviral drugs, molnupiravir-d7 provides a higher barrier to the development of viral resistance and has shown efficacy against a broader range of RNA viruses .
Properties
Molecular Formula |
C13H19N3O7 |
|---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |
InChI Key |
HTNPEHXGEKVIHG-MBRGINTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


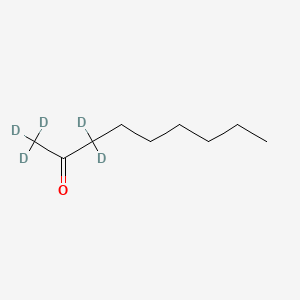
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
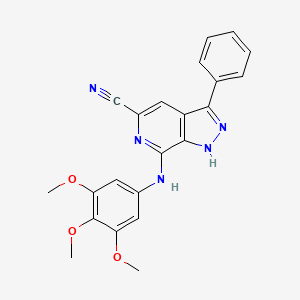

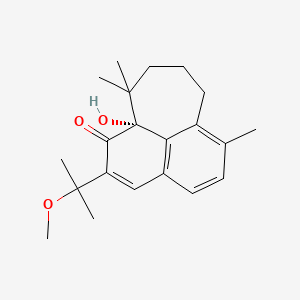
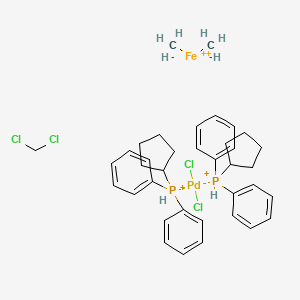
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15138895.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15138898.png)
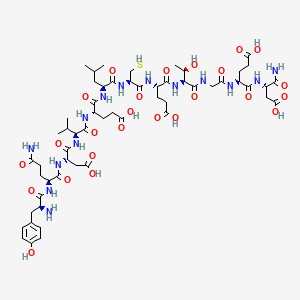
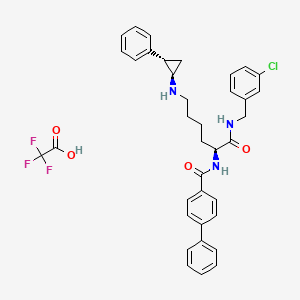
![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15138909.png)
